1-methyl-6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridazine-3-carboxamide

Description

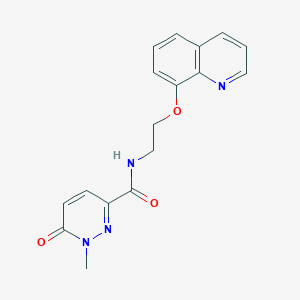

1-methyl-6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a quinoline moiety attached to a pyridazine ring through an ethyl linker

Properties

IUPAC Name |

1-methyl-6-oxo-N-(2-quinolin-8-yloxyethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-21-15(22)8-7-13(20-21)17(23)19-10-11-24-14-6-2-4-12-5-3-9-18-16(12)14/h2-9H,10-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAQYSPYCPDALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Preparation of the Pyridazine Ring: The pyridazine ring can be formed by the condensation of hydrazine with a 1,4-dicarbonyl compound.

Coupling Reaction: The quinoline moiety is then coupled with the pyridazine ring through an ethyl linker using a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or oncological pathways.

Materials Science: The compound may be used in the synthesis of novel materials with unique electronic or photophysical properties.

Biological Research: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may facilitate binding to DNA or proteins, while the pyridazine ring can interact with other biomolecules. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Lacks the quinoline moiety, which may reduce its biological activity.

N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridazine-3-carboxamide: Lacks the methyl group, which may affect its binding affinity and specificity.

Uniqueness

1-methyl-6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of both the quinoline and pyridazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

1-Methyl-6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This compound features a quinoline moiety linked to a dihydropyridazine structure, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, quinoline derivatives have been shown to inhibit the growth of various bacterial strains and mycobacteria. A study highlighted that certain substituted quinoline compounds demonstrated higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Quinoline derivatives are known to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinoline and pyridazine rings. The presence of electron-withdrawing groups often enhances the potency of these compounds by improving their interaction with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., nitro) | Increased potency against microbial strains |

| Alkyl substitutions | Enhanced lipophilicity and cellular uptake |

| Aromatic rings | Improved interactions with DNA and proteins |

Study on Antimycobacterial Activity

A series of quinoline derivatives were synthesized and screened for their antimycobacterial activity. The most effective compounds showed IC50 values lower than those of standard treatments, indicating superior efficacy against M. tuberculosis. The study concluded that modifications in the quinoline structure significantly impacted biological activity .

Anticancer Activity Assessment

In another study focusing on anticancer properties, derivatives similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions led to increased apoptosis rates in hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin .

Q & A

(Basic) What are the common synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions. For example, quinolin-8-yloxy derivatives are synthesized via condensation of 2-(quinolin-8-yloxy)acetohydrazide with substituted cinnamate esters under reflux in ethanol with glacial acetic acid as a catalyst. Chromatographic purification (e.g., CH₂Cl₂/MeOH 97:3) is critical for isolating high-purity hybrids . Alternative one-pot methods for analogous compounds utilize Williamson ether synthesis and ester hydrolysis, optimizing yield and reducing steps .

(Advanced) How can reaction yields be optimized for quinolin-8-yloxy hybrids?

Key factors include:

- Solvent choice : Ethanol or DMF for solubility and stability of intermediates.

- Catalyst optimization : Acetic acid (10 drops) enhances condensation efficiency .

- Temperature control : Reflux (18–20 hours) ensures complete reaction without decomposition.

- Purification : Gradient chromatography minimizes byproduct contamination. For example, hybrid 5 (62% yield) was isolated using CH₂Cl₂/MeOH . One-pot strategies reduce intermediate handling and improve overall yield .

(Basic) What spectroscopic techniques confirm structural identity?

- IR/Raman : Assign functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) and hydrogen bonding .

- NMR : ¹H and ¹³C NMR identify substituents (e.g., quinoline protons at δ 8.5–9.0 ppm, dihydropyridazine C=O at ~160 ppm) .

- Elemental analysis : Validates empirical formulas (e.g., C₂₈H₂₆N₄O₈: calc. C 61.53%, found 61.59%) .

(Advanced) How are computational and experimental vibrational spectra reconciled?

Discrepancies arise from approximations in density functional theory (DFT) calculations. The scaled quantum mechanical force field (SQMFF) methodology adjusts theoretical wavenumbers to experimental IR/Raman data by optimizing force constants. For example, B3LYP/6-311++G** basis sets were used to align (5-chloro-quinolin-8-yloxy)acetic acid spectra, achieving <5% deviation .

(Basic) What assays evaluate cytotoxic activity?

- Cell viability : MTT assays on HCT116 (colon), MIA PaCa-2 (pancreatic), and H-460 (lung) cancer cells, with IC₅₀ values calculated .

- Apoptosis : Flow cytometry for caspase activation and Annexin V staining .

(Advanced) How are structure-activity relationships (SAR) analyzed?

- Substituent variation : Hybrids with 3,4,5-trimethoxybenzamide (5 ) show enhanced cytotoxicity (62% yield, IC₅₀ ~2 µM) compared to non-substituted analogs .

- Computational modeling : HOMO-LUMO gaps and NBO analysis predict reactivity; chlorine substituents increase electrophilicity in quinolin-8-yloxy derivatives .

(Basic) How is intermediate purity validated during synthesis?

- TLC monitoring : Ensures reaction progression.

- Column chromatography : Separates intermediates (e.g., 2-(quinolin-8-yloxy)acetohydrazide) with solvent gradients .

- Melting point analysis : Sharp ranges (e.g., 249–251°C for hybrid 5 ) confirm crystallinity .

(Advanced) What computational tools predict biological interactions?

- Docking studies : AutoDock or Schrödinger Suite model binding to targets (e.g., topoisomerase II for dihydropyridazines) .

- DFT-based reactivity indices : Fukui functions identify nucleophilic/electrophilic sites in the carboxamide core .

- ADMET prediction : SwissADME estimates bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.